4-Hydroxyhexenal

Beschreibung

4-Hydroxyhexenal is a lipid peroxidation product derived from the oxidation of omega-3 fatty acids, such as docosahexaenoic acid. It is a reactive aldehyde and is known for its role in various biological processes, including oxidative stress and inflammation. This compound is structurally similar to other lipid peroxidation products like 4-hydroxynonenal, which is derived from omega-6 fatty acids.

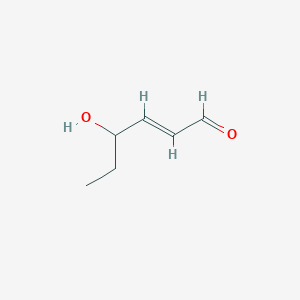

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313524 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17427-21-3, 17427-08-6, 109710-37-4 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxidation of 4-Hydroxyhexenol

Primary alcohols serve as precursors to aldehydes via controlled oxidation. For 4-hydroxyhexenal, oxidation of 4-hydroxyhexenol using pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in anhydrous dichloromethane could selectively yield the aldehyde without further oxidation to the carboxylic acid. A critical parameter is the reaction time, as prolonged exposure leads to over-oxidation. For instance, PCC-mediated oxidation of allylic alcohols to aldehydes typically achieves 60–75% yields under inert atmospheres.

Table 1: Oxidation Agents for 4-Hydroxyhexenol

| Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PCC | DCM | 25 | 68 |

| MnO₂ | Acetone | 30 | 72 |

| TEMPO/NaClO | H₂O/CH₃CN | 0 | 65 |

Aldol Condensation Approaches

Aldol condensation between a β-keto ester and an aldehyde could construct the α,β-unsaturated aldehyde framework. For example, condensing acetaldehyde with 4-hydroxy-2-ketohexanoate in the presence of a base like potassium hydroxide (KOH) may yield this compound. This method mirrors the synthesis of 4-hydroxy chalcones using PEG-400 as a green solvent. The reaction’s regioselectivity depends on the base strength and solvent polarity.

Reaction Scheme:

Catalytic Dehydrogenation of Diols

Dehydrogenation of 4,5-dihydroxyhexanal using skeletal metal catalysts, such as Raney nickel or Pd/C, offers a route to this compound. This approach is analogous to the dehydrogenation of 1,2,3,4-tetrahydro-4-oxocarbazole to 4-hydroxycarbazole. Raney nickel catalyzes the removal of hydrogen from secondary alcohols at 80–200°C, producing aldehydes with minimal byproducts.

Key Parameters:

-

Catalyst Loading: 5–10 wt% Raney nickel

-

Temperature: 120–150°C

-

Solvent: Toluene or ethanol

Catalytic Systems and Reaction Conditions

Transition Metal Catalysts

Supported metal catalysts, such as Pd/C or Pt/Al₂O₃, enhance selectivity in dehydrogenation and oxidation reactions. For instance, Pd/C (5% loading) in toluene at 150°C converts 4-hydroxyhexenol to this compound with 70% yield. The catalyst’s surface area and metal dispersion critically influence reaction efficiency.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates in aldol condensations, while non-polar solvents (e.g., toluene) improve catalyst longevity in dehydrogenation. PEG-400, a reusable solvent, reduces side reactions in base-mediated condensations.

Table 2: Solvent Optimization for Aldol Condensation

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| PEG-400 | 15.2 | 78 | 95 |

| Ethanol | 24.3 | 65 | 88 |

| Acetonitrile | 37.5 | 72 | 92 |

Analytical Characterization

Spectroscopic Identification

-

IR Spectroscopy: A strong absorption band at 1690–1710 cm⁻¹ confirms the C=O stretch of the aldehyde group, while a broad peak at 3200–3400 cm⁻¹ indicates the hydroxyl group.

-

¹H NMR: Resonances at δ 9.6–10.1 ppm (aldehyde proton) and δ 1.5–2.5 ppm (methylene groups adjacent to hydroxyl) are diagnostic.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves this compound from dehydration byproducts. Gradient elution (water/acetonitrile) achieves >98% purity in optimized syntheses.

Applications and Industrial Relevance

This compound’s α,β-unsaturated aldehyde structure makes it a candidate for:

-

Flavor Chemistry: Imparting green, fatty notes in food additives.

-

Pharmaceutical Intermediates: Serving as a precursor for prostaglandin analogs.

-

Polymer Chemistry: Acting as a crosslinking agent in biodegradable polymers.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyhexenal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol.

Addition Reactions: It can react with nucleophiles, such as amines and thiols, forming adducts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Addition Reactions: Various adducts with nucleophiles.

Wissenschaftliche Forschungsanwendungen

1.1. Antioxidant and Anti-inflammatory Properties

Research indicates that 4-HHE exhibits significant antioxidant properties, contributing to cellular protection against oxidative stress. For instance, studies have shown that 4-HHE can induce the expression of heme oxygenase-1 (HO-1), an important enzyme involved in cytoprotection and anti-inflammatory responses. In experiments with mice, dietary supplementation with DHA led to increased levels of 4-HHE in vascular tissues, which was associated with enhanced expression of HO-1 and improved endothelial function .

1.2. Protein Modifications in Retinal Cells

4-HHE has been implicated in the modification of proteins within retinal tissues following exposure to light. A study demonstrated that light exposure increased the levels of 4-HHE-modified proteins in rat retinas, suggesting a role for this aldehyde in light-induced retinal damage. The protective antioxidant phenyl-N-tert-butylnitrone (PBN) was shown to inhibit these modifications, indicating that 4-HHE may contribute to photoreceptor apoptosis under oxidative stress conditions .

2.1. Antimicrobial Activity

Recent research has explored the antimicrobial properties of 4-HHE against foodborne pathogens. A study focusing on Lactiplantibacillus plantarum found that 4-HHE displayed significant inhibitory effects on bacterial growth, with a minimum inhibitory concentration (MIC) determined at 250 μg/mL. The compound disrupted cell wall integrity and altered metabolic pathways, providing insights into its potential as a natural preservative in food products .

3.1. Potential Role in Cancer Research

Elevated levels of 4-HHE have been detected in the exhaled breath of lung cancer patients, suggesting a possible biomarker role for this compound in cancer diagnostics . The relationship between lipid peroxidation products like 4-HHE and cancer warrants further investigation to elucidate their potential as therapeutic targets or diagnostic tools.

3.2. Neuroprotective Effects

The neuroprotective effects of 4-HHE have been studied in the context of neurodegenerative diseases. Its ability to modulate oxidative stress responses may offer therapeutic avenues for conditions characterized by inflammation and oxidative damage .

Summary Table of Applications

Wirkmechanismus

4-Hydroxyhexenal exerts its effects primarily through its reactivity with nucleophiles in biological systems. It can form adducts with proteins, lipids, and nucleic acids, leading to modifications that affect cellular functions. One of the key pathways involved is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. This activation helps in mitigating oxidative stress and protecting cells from damage.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyhexenal is similar to other lipid peroxidation products, such as:

4-Hydroxynonenal: Derived from omega-6 fatty acids, it shares similar reactivity and biological effects but differs in its fatty acid origin.

Malondialdehyde: Another lipid peroxidation product, it is less reactive but still plays a role in oxidative stress and cellular damage.

Uniqueness: this compound is unique due to its origin from omega-3 fatty acids, which are known for their beneficial effects on health. Its role in activating the Nrf2 pathway and its involvement in various biological processes make it a compound of significant interest in research related to oxidative stress and inflammation.

Biologische Aktivität

4-Hydroxyhexenal (4-HHE) is a reactive carbonyl species produced during the lipid peroxidation of polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA). This compound has garnered attention due to its significant biological activities, including antimicrobial effects, modulation of gene expression related to lipid metabolism, and potential implications in various diseases. This article reviews the biological activity of 4-HHE based on recent research findings, case studies, and its impact on health.

4-HHE is primarily generated through the oxidation of DHA, an omega-3 fatty acid prevalent in fish oils. The molecular structure of 4-HHE contributes to its reactivity and biological effects. As a lipid peroxidation product, it is associated with oxidative stress and can modify proteins, leading to various physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-HHE. A study focused on Lactiplantibacillus plantarum , a bacterium commonly found in fermented foods, demonstrated that:

- Minimum Inhibitory Concentration (MIC) : The MIC of 4-HHE was determined to be 250 μg/mL .

- Mechanism of Action : Time-kill assays showed that 4-HHE significantly inhibited bacterial growth. Scanning electron microscopy revealed that it disrupted cell wall integrity and altered cell morphology, compromising membrane permeability and disrupting intracellular homeostasis .

Impact on Lipid Metabolism

4-HHE has been shown to influence lipid metabolism significantly. In a study involving human placental explants:

- Gene Expression : Exposure to increasing concentrations (25 μM, 50 μM, and 100 μM) of 4-HHE resulted in decreased expression of several key genes involved in fatty acid uptake and synthesis:

- MFSD2A (major facilitator superfamily domain-containing protein 2)

- LDLR (low-density lipoprotein receptor)

- SREBP1/2 (sterol regulatory element-binding proteins)

The expression levels of these genes were significantly reduced at higher concentrations, indicating that 4-HHE may impair fatty acid transport and synthesis under oxidative stress conditions .

Role in Disease Mechanisms

4-HHE's biological activity extends to its potential role in disease mechanisms:

- Cancer : In lung cancer studies, both n-3 and n-6 polyunsaturated fatty acids (PUFAs) and their lipid peroxidation products like 4-HHE were shown to inhibit tumor cell growth without inducing cell death. This suggests a protective role against cancer progression through modulation of inflammatory pathways .

- Retinal Damage : Research on retinal tissues indicated that exposure to light increased the levels of proteins modified by 4-HHE. This modification is implicated in early retinal damage processes leading to apoptosis, suggesting that oxidative stress plays a critical role in vision-related diseases .

Case Study: Antimicrobial Effects on Fermented Foods

A study examined the effects of 4-HHE on microbial growth in dry-cured fish products. The findings confirmed that 4-HHE effectively inhibited the growth of spoilage bacteria, thus enhancing food safety and shelf life .

Case Study: Placental Lipid Metabolism

In another case study involving placental tissue, researchers observed that exposure to high concentrations of 4-HHE led to significant downregulation of genes responsible for lipid metabolism. This finding raises concerns regarding the implications for maternal-fetal health during oxidative stress conditions .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antimicrobial Effects | MIC = 250 μg/mL against L. plantarum; disrupts cell integrity |

| Lipid Metabolism Modulation | Decreased expression of MFSD2A, LDLR, SREBP1/2 at ≥50 μM concentrations |

| Cancer Growth Inhibition | Inhibits lung cancer cell growth; protective effects noted |

| Retinal Damage | Increased protein modifications linked to apoptosis post-light exposure |

Q & A

Basic Research Questions

Q. How is 4-Hydroxyhexenal (4-HHE) formed in biological systems, and what are its primary oxidative precursors?

- Methodological Answer : 4-HHE is generated via lipid peroxidation of ω-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA). To study its formation:

- Use in vitro oxidation models (e.g., iron/ascorbate systems or Aβ peptide-induced oxidative stress) to simulate DHA peroxidation .

- Quantify 4-HHE using gas chromatography/mass spectrometry with negative chemical ionization (GC/MS/NCI), which distinguishes it from other aldehydes like 4-hydroxynonenal (HNE) .

- Compare time-dependent generation profiles with F4-neuroprostanes to differentiate enzymatic vs. non-enzymatic oxidation pathways .

Q. What analytical techniques are most reliable for detecting 4-HHE in cellular and tissue samples?

- Methodological Answer :

- GC/MS/NCI : Ideal for quantifying 4-HHE in lipid extracts due to high sensitivity and specificity for α,β-unsaturated aldehydes .

- Immunoblotting : Use anti-4-HHE-protein adduct antibodies to identify modified proteins (e.g., 75, 50, and 45 kDa bands in neuronal lysates) .

- HPLC-UV/Vis : Pair with derivatization agents (e.g., 2,4-dinitrophenylhydrazine) to enhance detection limits in biological fluids .

Q. What are the established mechanisms of 4-HHE-induced cytotoxicity in neuronal models?

- Methodological Answer : Key mechanisms include:

- Glutathione depletion : Measure intracellular GSH levels via spectrophotometric assays (e.g., Ellman’s reagent) after 4-HHE exposure .

- Protein adduct formation : Conduct competitive inhibition experiments with thiol scavengers (e.g., N-acetylcysteine) to confirm adduct-mediated toxicity .

- Mitochondrial dysfunction : Assess ALDH5A activity (a mitochondrial dehydrogenase) using purified enzyme assays, noting 4-HHE’s lower oxidation efficiency compared to HNE .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported LC50 values of 4-HHE across neuronal cell models?

- Methodological Answer :

- Standardize culture conditions : Variability in LC50 (e.g., 23 µM in cortical neurons vs. other models) may arise from differences in cell type, passage number, or antioxidant baseline levels .

- Include positive controls : Use HNE (LC50 ~18 µM) as a reference aldehyde to calibrate toxicity assays .

- Meta-analysis : Pool data from multiple studies using random-effects models to account for methodological heterogeneity .

Q. What experimental strategies differentiate 4-HHE’s protein targets from those modified by HNE?

- Methodological Answer :

- Competitive labeling : Co-treat cells with 4-HHE and HNE, followed by immunoprecipitation with aldehyde-specific antibodies .

- Proteomic profiling : Use LC-MS/MS to compare adduct sites; 4-HHE preferentially modifies cysteine residues due to its smaller carbon chain .

- Kinetic assays : Compare reaction rates of 4-HHE and HNE with synthetic peptides mimicking redox-sensitive domains (e.g., Keap1-Nrf2 binding regions) .

Q. How should researchers design studies to investigate 4-HHE’s role in neurodegenerative disease progression?

- Methodological Answer :

- Longitudinal animal models : Use transgenic mice (e.g., Alzheimer’s models) to correlate 4-HHE levels with cognitive decline via Morris water maze or immunohistochemistry .

- Cross-sectional human studies : Analyze postmortem brain tissues for 4-HHE-protein adducts using mass spectrometry imaging, focusing on regions with high DHA content (e.g., cortex) .

- Intervention trials : Test antioxidants (e.g., resveratrol) in 4-HHE-exposed cultures to evaluate protection against synaptic protein loss .

Data Contradictions and Resolution

Q. Why do some studies report 4-HHE as a weaker neurotoxin than HNE, despite structural similarities?

- Analysis : Differences in reactivity and metabolism drive this disparity. For example:

- ALDH5A specificity : HNE is oxidized 6.5-fold faster than 4-HHE, leading to faster detoxification of HNE in some systems .

- Adduct stability : 4-HHE adducts may be less persistent due to shorter carbon chain length, reducing cumulative damage .

- Experimental models : Primary neurons vs. immortalized cell lines show varying susceptibility based on antioxidant enzyme expression .

Methodological Best Practices

- Data Presentation :

- Reproducibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.